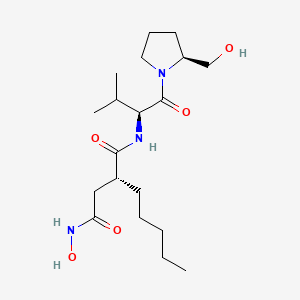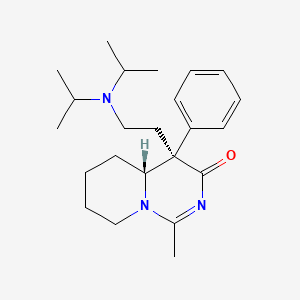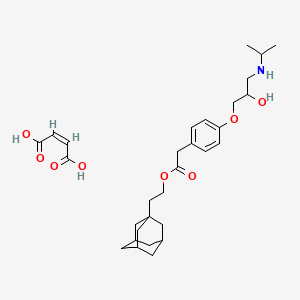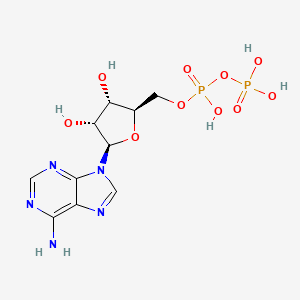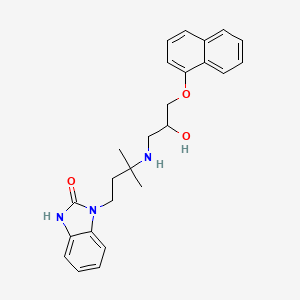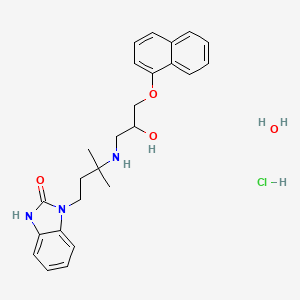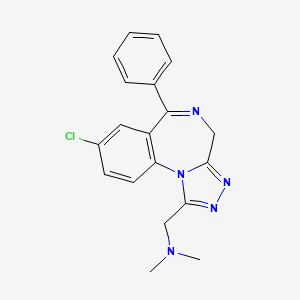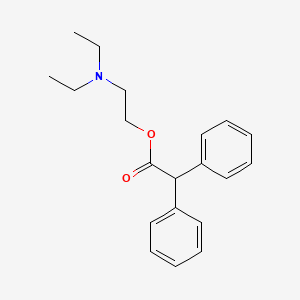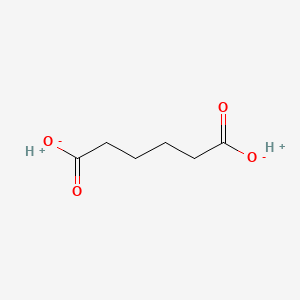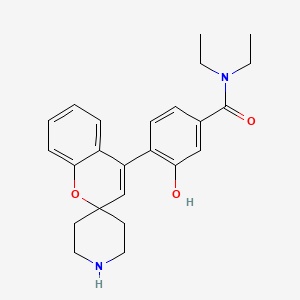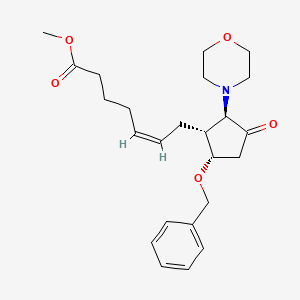
Methyl 7-(2-(4-morpholinyl)-3-oxo-5-(phenylmethoxy)cyclopentyl)-5-heptenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AH 19437 is a prostanoid receptor.
Aplicaciones Científicas De Investigación
Synthesis Applications
Methyl 7-(2-(4-morpholinyl)-3-oxo-5-(phenylmethoxy)cyclopentyl)-5-heptenoate has been involved in various synthesis applications. For instance, it has been used in the synthesis of new pyrimidine and pyrimidine-like derivatives, which are structurally similar to glutamate (Flores et al., 2013). Additionally, its derivatives have been synthesized for the evaluation of antiplatelet activities, particularly in the context of ADP-induced platelet aggregation (Morris et al., 1993).
Biological Evaluation
It has also been used in biological evaluations, such as in the synthesis of morphine fragments for potential medical applications (Chen‐Yu Cheng et al., 1997). This demonstrates its versatility in the synthesis of compounds with potential pharmacological benefits.
Material Science
In the field of material science, this compound has contributed to the preparation of polymers with unique properties. For instance, it was used in the synthesis of star-branched polymers with cyclotriphosphazene cores, showcasing its utility in advanced polymer synthesis (Chang et al., 1994).
Insecticide Development
Moreover, derivatives of this compound have been explored for their insecticidal properties, particularly against aphids, demonstrating its potential application in agricultural sciences (Bakhite et al., 2014).
Propiedades
Número CAS |
74480-27-6 |
|---|---|
Nombre del producto |
Methyl 7-(2-(4-morpholinyl)-3-oxo-5-(phenylmethoxy)cyclopentyl)-5-heptenoate |
Fórmula molecular |
C24H33NO5 |
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
methyl (Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-phenylmethoxycyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C24H33NO5/c1-28-23(27)12-8-3-2-7-11-20-22(30-18-19-9-5-4-6-10-19)17-21(26)24(20)25-13-15-29-16-14-25/h2,4-7,9-10,20,22,24H,3,8,11-18H2,1H3/b7-2-/t20-,22-,24+/m0/s1 |
Clave InChI |
PVCQTYFGMDYGPQ-ICQAIBQQSA-N |
SMILES isomérico |
COC(=O)CCC/C=C\C[C@H]1[C@H](CC(=O)[C@@H]1N2CCOCC2)OCC3=CC=CC=C3 |
SMILES |
COC(=O)CCCC=CCC1C(CC(=O)C1N2CCOCC2)OCC3=CC=CC=C3 |
SMILES canónico |
COC(=O)CCCC=CCC1C(CC(=O)C1N2CCOCC2)OCC3=CC=CC=C3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AH 19437 AH-19437 methyl 7-(2-(4-morpholinyl)-3-oxo-5-(phenylmethoxy)cyclopentyl)-5-heptenoate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



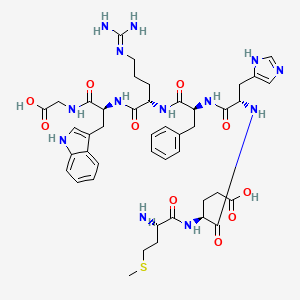
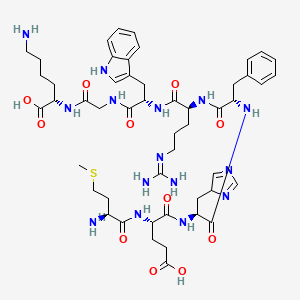
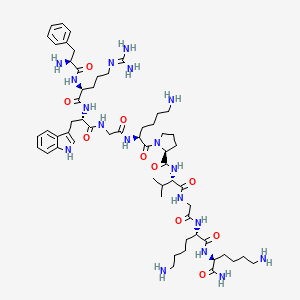
![[2-[[8-Amino-4,6-dimethyl-7-oxo-1,9-bis[[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]carbamoyl]phenoxazin-3-yl]amino]-2-oxoethyl] 2-amino-3-methylbutanoate](/img/structure/B1664362.png)
